2-(Difluoromethyl)-4-nitro-1H-benzimidazole
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Overview
Description
2-(Difluoromethyl)-4-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a difluoromethyl group at the second position and a nitro group at the fourth position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-nitro-1H-benzimidazole typically involves the introduction of the difluoromethyl group and the nitro group onto the benzimidazole ring. One common method is the difluoromethylation of a pre-formed benzimidazole derivative. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(Difluoromethyl)-4-amino-1H-benzimidazole.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(Difluoromethyl)-4-nitro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-4-nitro-1H-benzimidazole
- 2-(Chloromethyl)-4-nitro-1H-benzimidazole
- 2-(Methyl)-4-nitro-1H-benzimidazole
Comparison: 2-(Difluoromethyl)-4-nitro-1H-benzimidazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bond donor ability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2-(difluoromethyl)-4-nitro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)8-11-4-2-1-3-5(13(14)15)6(4)12-8/h1-3,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAZUAMCYHRIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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